3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core. The trifluoroethoxy group imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 2-(2,2,2-trifluoroethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide to facilitate the reaction.
Major Products
Reduction: The major product of the reduction of the nitro group is 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Scientific Research Applications
3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties due to the presence of the trifluoroethoxy group.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives depends on the specific application and target. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound has two trifluoroethoxy groups, which can impart different chemical and physical properties compared to 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid.
2-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions but potentially more stable under various conditions.
Uniqueness
This compound is unique due to the combination of the nitro and trifluoroethoxy groups, which confer distinct reactivity and properties. The nitro group allows for further functionalization through reduction or substitution, while the trifluoroethoxy group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
3-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-7-5(8(14)15)2-1-3-6(7)13(16)17/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYUFONABUQEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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